Cas no 32453-37-5 (quercetin 3-(2G-rhamnosylrutinoside))

quercetin 3-(2G-rhamnosylrutinoside) structure
32453-37-5 structure
Productnaam:quercetin 3-(2G-rhamnosylrutinoside)
CAS-nummer:32453-37-5
MF:C33H40O20
MW:756.658712387085
CID:2035930
PubChem ID:10283929

quercetin 3-(2G-rhamnosylrutinoside) Chemische en fysische eigenschappen

Naam en identificatie

    • quercetin 3-(2G-rhamnosylrutinoside)
    • 32453-37-5
    • DTXSID901099829
    • 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1-->2)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • Quercetin 3-O-rhamnosyl-(1->2)-rhamnosyl-(1->6)-glucoside
    • Quercetin 3-[rhamnosyl-(1->2)-rhamnosyl-(1->6)-glucoside]
    • 3-[(O-6-Deoxy-I+/--L-mannopyranosyl-(1a2)-O-6-deoxy-I+/--L-mannopyranosyl-(1a6)-I(2)-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1->2)-O-6-deoxy-alpha-L-mannopyranosyl-(1->6)-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 3-((O-6-Deoxy-alpha-L-mannopyranosyl-(1->2)-O-6-deoxy-alpha-L-mannopyranosyl-(1->6)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • Inchi: InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)53-30-25(44)20(39)10(2)49-33(30)47-8-17-21(40)24(43)27(46)32(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33+/m0/s1
    • InChI-sleutel: ZKLZXRYXKRWGQP-RHZMNZKUSA-N
    • LACHT: CC1C(C(C(C(O1)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 756.21129366g/mol
  • Monoisotopische massa: 756.21129366g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 12
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 15
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.4
  • Topologisch pooloppervlak: 324Ų

quercetin 3-(2G-rhamnosylrutinoside) Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD